molecular formula C34H58Cl6N10O B8260825 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride

Cat. No.: B8260825
M. Wt: 835.6 g/mol
InChI Key: JENOUKVQOPIYJO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Olanexidine Hydrochloride semihydrate involves the reaction of specific biguanide derivatives with hydrochloric acid. The synthetic route typically includes the following steps:

Industrial production methods for Olanexidine Hydrochloride semihydrate are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Olanexidine Hydrochloride semihydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Olanexidine Hydrochloride semihydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Olanexidine Hydrochloride semihydrate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Olanexidine Hydrochloride semihydrate stands out due to its high efficacy against Gram-positive cocci and its unique interaction with bacterial surface molecules .

Properties

IUPAC Name

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENOUKVQOPIYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58Cl6N10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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